molecular formula C17H21N5O2S B2357918 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921790-06-9

1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No. B2357918
CAS RN: 921790-06-9
M. Wt: 359.45
InChI Key: YDIDTLZXXWHSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone” is a complex organic molecule. It contains a triazole moiety, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . Triazole compounds are known for their significant biological and pharmacological properties, making them of strong interest in medicinal chemistry .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . In the 1H NMR spectra, a singlet related to the triazolyl proton was observed in the δ 7.39–7.92 region .


Chemical Reactions Analysis

Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties make them attractive building components in organic chemistry .

Scientific Research Applications

Efficient Synthesis and Potential Applications

Efficient Synthesis Techniques : A study presented an efficient stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist, highlighting innovative approaches to synthesizing complex molecules. This work involved crystallization-induced diastereoselective transformations and identified interesting [1,2]-Wittig and [1,3]-sigmatropic rearrangements, showcasing the intricate chemistry involved in synthesizing morpholine derivatives and their potential utility in pharmaceutical applications (Brands et al., 2003).

Molecular Docking and Antibacterial Activity : Research on novel synthesized pyrazole derivatives, including morpholine phenyl components, explored their synthesis via cyclization reactions and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. This study utilized molecular docking as a tool for in silico screening, demonstrating the role of such compounds in developing new antibacterial agents (Khumar et al., 2018).

Chemoselective Reactions for Synthetic Applications : A publication detailed the use of morpholinone- and piperidinone-derived triazolium salts for catalyzing chemoselective cross-benzoin reactions, underscoring the importance of the fused ring in these processes. This research highlights the versatility of morpholine derivatives in facilitating selective organic transformations, which can be crucial in synthesizing various biologically active molecules (Langdon et al., 2014).

Advanced Materials and Chemical Analysis

Solid-State NMR Studies : Investigations into the halogen and hydrogen bonding capabilities of imidazole- and morpholine-based compounds through solid-state NMR spectroscopy provided insights into the structural and electronic properties of these materials. Such studies are essential for understanding the molecular interactions in solid-state materials, which could inform the design of new materials with specific electronic or photophysical properties (Bouchmella et al., 2008).

Future Directions

Triazole compounds have been the subject of considerable research due to their significant biological and pharmacological properties . Future research may continue to explore new synthetic methods, potential applications, and the biological activities of these compounds .

properties

IUPAC Name

2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-13-2-4-14(5-3-13)21-6-7-22-16(21)18-19-17(22)25-12-15(23)20-8-10-24-11-9-20/h2-5H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIDTLZXXWHSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.